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Compound of Interest

Compound Name:
N-(Cyclohexylmethyl)-2-

pentanamine hydrochloride

CAS No.: 1609400-61-4

Cat. No.: B3060017

Get Quote

Executive Summary & Physicochemical Context
N-(Cyclohexylmethyl)-2-pentanamine hydrochloride is a secondary amine salt. Its structure

consists of a lipophilic domain (cyclohexyl ring and pentyl chain) and a polar ionic head (the

hydrochloride amine).

Compound Class: Lipophilic Amine Hydrochloride.

Predicted pKa: ~10.0–11.0 (typical for secondary amines).

Solubility Behavior:

DMSO: Acts as a universal solvent, effectively dissociating the salt and solvating the

lipophilic tail.
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Water: Highly soluble as the salt form (pH < pKa). However, solubility is pH-dependent. In

physiological buffers (pH 7.4), the equilibrium shifts slightly toward the free base,

increasing the risk of precipitation if the concentration exceeds the critical solubility limit of

the free base.

Solubility Data & Solvent Compatibility
The following data represents the expected solubility ranges based on structural analogs (e.g.,

propylhexedrine HCl, secondary amine salts) and general physicochemical principles.

Empirical validation is required for specific lots.

Solvent
Solubility
Rating

Estimated Max
Conc.

Application Limitations

DMSO Excellent > 50 mg/mL Stock Solution

Hygroscopic;

cytotoxic at high

% in cell culture.

Water (ddH₂O) Good > 20 mg/mL
Short-term

storage

pH must remain

acidic/neutral.

Susceptible to

hydrolysis over

long periods.

Ethanol Good > 10 mg/mL Alternative Stock

Volatile;

evaporation

alters

concentration.

PBS (pH 7.4) Moderate/Risk < 5 mg/mL Biological Assay

High Risk: Free

base

precipitation at

high

concentrations.

Protocol A: Preparation of High-Concentration Stock
Solutions (DMSO)
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Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) for

long-term storage.

Materials:

N-(Cyclohexylmethyl)-2-pentanamine HCl (Solid powder)

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

Vials: Amber glass (to prevent photodegradation) with PTFE-lined caps.

Step-by-Step Workflow:

Calculation: Calculate the required volume of DMSO.

Formula:

Note: Ensure you use the Molecular Weight of the HCl salt, not the free base.

Weighing: Weigh the compound into the amber vial. Do not weigh directly into a plastic tube

(static charge can cause loss).

Solvation: Add the calculated volume of Anhydrous DMSO.

Dissolution: Vortex vigorously for 30–60 seconds.

Visual Check: The solution should be crystal clear. If particles persist, sonicate in a water

bath at 37°C for 5 minutes.

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
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Critical Note: DMSO is hygroscopic. Accumulation of water in DMSO stocks over time can

cause the compound to degrade or precipitate. Always tightly seal vials and use desiccators for

storage.

Protocol B: Aqueous Dilution & The "Crash-Out"
Prevention Strategy
The Problem: When a DMSO stock of a lipophilic amine is diluted into an aqueous buffer (like

PBS), the solvent environment changes instantly. The hydrophobic cyclohexyl/pentyl groups

may drive the molecules to aggregate and precipitate ("crash out") before they can disperse,

especially if the local concentration exceeds the solubility limit.

The Solution: Use the "Stepwise Dilution" or "Rapid Dispersion" technique.

Workflow Diagram (Graphviz):
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Caption: Stepwise dilution workflow to minimize precipitation risks during the transfer from

organic solvent (DMSO) to aqueous buffers.

Detailed Steps:
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Prepare Buffer: Ensure your assay buffer (PBS, HBSS, or Media) is at room temperature or

37°C. Cold buffers decrease solubility.

Intermediate Step (Optional but Recommended):

Dilute the DMSO stock 1:10 into pure water (not buffer) first. Pure water is slightly acidic

(pH ~5-6) and lacks buffering ions, which helps maintain the salt form and solubility.

Final Dilution:

Pipette the buffer into a tube.

While vortexing the buffer, slowly add the stock (or intermediate) solution into the center of

the vortex.

Why? This ensures rapid dispersion and prevents high local concentrations of the

compound.

Limit DMSO: Keep final DMSO concentration < 0.1% (v/v) for cell-based assays to avoid

solvent toxicity artifacts.

Protocol C: Empirical Solubility Determination
If exact solubility data is required for a regulatory filing or critical formulation, use this simplified

"Shake-Flask" method.

Saturation: Add excess N-(Cyclohexylmethyl)-2-pentanamine HCl solid to 1 mL of the target

solvent (Water or Buffer) in a microcentrifuge tube.

Agitation: Shake or rotate at room temperature for 24 hours.

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

Quantification:

Remove the supernatant.

Dilute the supernatant significantly (e.g., 1:100) in methanol.
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Analyze via HPLC-UV or LC-MS against a standard curve prepared from the DMSO stock.

Troubleshooting: pH-Dependent Solubility
The solubility of this compound is governed by the Henderson-Hasselbalch equation.

pH < pKa (Acidic): Compound is protonated (

). High Solubility.

pH > pKa (Basic): Compound is deprotonated (

). Low Solubility (Lipophilic).

Visualizing the Mechanism (Graphviz):
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Click to download full resolution via product page

Caption: The pH-dependent equilibrium shifts the compound between its soluble ionic form and

its insoluble lipophilic free base form.

Recommendation: If precipitation occurs in PBS (pH 7.4), consider lowering the pH slightly to

7.0 or using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate

the lipophilic tail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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